molecular formula C18H29N3O B14796974 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide

Cat. No.: B14796974
M. Wt: 303.4 g/mol
InChI Key: WYAPIJUGIDSORX-UHFFFAOYSA-N
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Description

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzylpyrrolidine moiety, and a dimethylbutanamide backbone. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpyrrolidine Moiety: This step involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.

    Attachment of the Amino Group: The benzylpyrrolidine intermediate is then reacted with an appropriate amine, such as 2-amino-3-dimethylbutanamide, under controlled conditions to introduce the amino group.

    Final Assembly: The final step involves the coupling of the benzylpyrrolidine-amino intermediate with a suitable reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N-methylbutanamide
  • 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylpentanamide
  • 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylhexanamide

Uniqueness

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3

InChI Key

WYAPIJUGIDSORX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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